3-Phenylpentan-2-one
Description
Properties
IUPAC Name |
3-phenylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRUAOVJGCVPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528-39-8 | |
| Record name | NSC42885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
| Substrate | Catalyst (Rh ppm) | Ligand (PPh₃ ppm) | Pressure (bar) | Temperature (°C) | Conversion (%) | Major Product |
|---|---|---|---|---|---|---|
| 3-Methyl-3-phenyl-1-butene | 100 | 1000 | 300 | 100 | 94 | 4-Methyl-4-phenyl-1-pentanal |
Oxidation of the resultant aldehyde to 3-phenylpentan-2-one would require selective conditions to avoid over-oxidation to carboxylic acids. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) could be explored, though no direct data exists for this specific transformation.
Grignard Reagent-Based Alkylation
Grignard reactions offer a classical approach to carbon-carbon bond formation. A patent detailing the synthesis of 4-methyl-4-phenyl-1-pentanal via a multi-step Grignard sequence reported a 38% yield in the final step . Adapting this method, phenylmagnesium bromide could react with ethyl 3-oxopentanoate to form a tertiary alcohol, which upon dehydration and oxidation would yield this compound.
Challenges and Optimizations :
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Low yields in Grignard steps (e.g., 38% in ) highlight the need for optimized reaction conditions, such as controlled temperature (-78°C to 0°C) and anhydrous solvents.
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Competing side reactions, such as over-addition or enolate formation, necessitate precise stoichiometry.
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation of benzene derivatives with β-keto acyl chlorides could directly install the ketone moiety. For example, reacting 3-chloropentan-2-one with benzene in the presence of AlCl₃ might yield this compound. While no direct examples exist, a related study demonstrated the acylation of benzene with 3,4-dimethoxybenzoyl chloride using AlCl₃, achieving 52% yield for a structurally complex ketone .
Table 2: Friedel-Crafts Reaction Parameters
| Acyl Chloride | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|
| 3,4-Dimethoxybenzoyl chloride | AlCl₃ | Dichloromethane | 80 | 52 | >98 |
Transition Metal-Catalyzed Cross-Coupling
Modern methods employing palladium or copper catalysts enable ketone synthesis via cross-coupling. A redox-economical approach for trifluoromethylated ketones used CuI/L-proline to mediate the reaction between aryl iodides and trifluoromethylating reagents, achieving yields up to 61% . Adapting this, phenylboronic acid could couple with a pentan-2-one-derived electrophile under similar conditions.
Key Reaction Insights :
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Catalyst loading (e.g., 10 mol% CuI) and ligand choice (e.g., L-proline) critically influence efficiency.
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Two-phase solvent systems (toluene/water) enhance selectivity by minimizing side reactions .
Hydrogenation of Unsaturated Precursors
Selective hydrogenation of α,β-unsaturated ketones offers a route to saturated analogs. For instance, 4-hydroxy-5-phenylpentan-2-one (CAS# 206446-98-2) could undergo acid-catalyzed dehydration to form 3-phenylpent-3-en-2-one, followed by palladium-catalyzed hydrogenation . While the Chemsrc entry lacks synthetic details, analogous hydrogenations using Pd/C (0.5–1 wt%) at 1–5 bar H₂ typically achieve >90% conversion .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction with reagents such as lithium aluminum hydride yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydrazine under basic conditions.
Major Products Formed:
Oxidation: 3-Phenylpentanoic acid.
Reduction: 3-Phenylpentan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Phenylpentan-2-one serves as an intermediate in synthesizing more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique structural features that facilitate various chemical reactions.
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Converts to corresponding carboxylic acids | 3-Phenylpentanoic acid |
| Reduction | Yields corresponding alcohols | 3-Phenylpentan-2-ol |
| Substitution | Participates in nucleophilic substitution | Various substituted derivatives |
Biological Studies
In biological research, this compound has been utilized in enzyme-catalyzed reactions, particularly in metabolic pathway studies. Its role as a substrate for various enzymes has been explored extensively.
Case Study: Enzymatic Kinetic Resolution
A study demonstrated the use of Baeyer–Villiger monooxygenase to oxidize racemic 2-phenylpentan-3-one, achieving high enantioselectivity under specific pH and temperature conditions (Rodríguez et al., 2007) . This highlights its potential in producing enantiomerically pure compounds for pharmaceutical applications.
Medicinal Chemistry
Research into the medicinal properties of this compound has focused on its potential as a precursor for various pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with therapeutic effects.
Example Applications:
- Precursor for analgesics and anti-inflammatory agents.
- Investigated for its role in developing novel antimicrobial agents.
Industrial Applications
In industrial settings, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties. Its synthesis through efficient industrial methods makes it suitable for large-scale production.
Mechanism of Action
The mechanism of action of 3-Phenylpentan-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound’s carbonyl group is the primary site of reactivity, undergoing nucleophilic attack by oxidizing agents. In reduction reactions, the carbonyl carbon is reduced to an alcohol group through the transfer of hydride ions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Differences
3-(3,4-Dimethoxyphenyl)pentan-2-one
- Key Differences : The addition of two methoxy (-OCH₃) groups on the phenyl ring increases molecular weight by 60.05 g/mol compared to this compound. This enhances polarity and solubility in polar solvents, making it more suitable for pharmaceutical applications .
- Applications : Used as a building block for bioactive molecules due to its electron-rich aromatic system.
4-Methyl-1-phenylpentan-2-one
- Key Differences : The methyl group at the fourth carbon introduces steric hindrance, altering reactivity in substitution reactions. Its higher molecular weight (176.26 g/mol ) suggests increased hydrophobicity compared to this compound.
- Applications : Positional isomerism makes it relevant in fragrance formulations, where branching affects volatility and scent profiles .
3-Penten-2-one
- Key Differences : Lacks the phenyl group, reducing aromaticity and molecular complexity. The alkene group confers higher reactivity in addition reactions (e.g., Diels-Alder).
- Applications : Primarily a solvent or precursor for larger ketones and aldehydes due to its small size and volatility .
Biological Activity
3-Phenylpentan-2-one, a ketone with the molecular formula , has garnered attention in various fields of research due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential as a natural preservative or therapeutic agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that this compound can scavenge free radicals, suggesting its role in protecting cells from oxidative stress . This property is particularly relevant in the context of age-related diseases and inflammatory conditions.
Cytotoxic Effects
In cancer research, this compound has shown cytotoxic effects on several cancer cell lines. A notable study reported that it induced apoptosis in human cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A controlled study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, supporting its application in food preservation .
- Cytotoxicity in Cancer Cells : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
- Antioxidant Activity : A comparative analysis of various phenolic compounds established that this compound exhibited superior antioxidant activity compared to other tested substances. This finding underscores its potential utility in nutraceutical formulations aimed at combating oxidative stress .
Summary of Biological Activities
Q & A
Q. How to resolve inconsistencies in catalytic efficiency during asymmetric synthesis?
- Methodological Answer : Compare enzyme batches (e.g., HAPMO purity), substrate concentrations, and cofactor (NADPH) availability. Replicate reactions with standardized protocols (e.g., Tris/HCl buffer at pH 8.0) and validate ee values using multiple analytical methods (e.g., GC and polarimetry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
